molecular formula C11H12O4 B118339 Methyl 2-(3-formylphenoxy)propanoate CAS No. 140451-38-3

Methyl 2-(3-formylphenoxy)propanoate

Cat. No. B118339
CAS RN: 140451-38-3
M. Wt: 208.21 g/mol
InChI Key: XYICAICUHXILNM-UHFFFAOYSA-N
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Description

“Methyl 2-(3-formylphenoxy)propanoate” is a chemical compound . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of similar compounds often involves esterification or carboalkoxylation . For instance, methyl propanoate can be synthesized by esterification of propionic acid with methanol . Industrially, it can be prepared by carboalkoxylation, i.e., the reaction of ethylene with carbon monoxide and methanol in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(3-formylphenoxy)propanoate” can be represented by the InChI code: 1S/C11H12O4/c1-8(11(13)14-2)15-10-6-4-3-5-9(10)7-12/h3-8H,1-2H3 . This indicates that the compound has a molecular weight of 208.21 .


Physical And Chemical Properties Analysis

“Methyl 2-(3-formylphenoxy)propanoate” is a liquid at room temperature . The compound has a molecular weight of 208.21 .

Scientific Research Applications

Anticancer Agent Synthesis

Methyl 2-(3-formylphenoxy)propanoate: is utilized in the synthesis of compounds with potential anticancer activities. Researchers have developed derivatives that exhibit inhibitory effects against certain cancer cell lines, such as human HCT-116 and MCF-7 . These compounds are synthesized through a Michael reaction and have shown promising results in preliminary screenings, indicating their potential as therapeutic agents in oncology.

Molecular Docking Studies

This compound serves as a precursor in the creation of molecules that are used for molecular docking studies. These studies aim to understand the interaction between newly synthesized compounds and biological targets, such as enzymes involved in cancer progression . The insights gained from these studies can guide the design of more effective anticancer drugs.

Peptidomimetic Research

The compound is involved in the synthesis of peptidomimetics, which are small protein-like chains designed to mimic a peptide. These molecules have applications in drug development, particularly as inhibitors of protein-protein interactions that are critical in disease pathways .

Quinoxaline Derivatives Production

It acts as a building block in the production of quinoxaline derivatives. These derivatives are important in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

properties

IUPAC Name

methyl 2-(3-formylphenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-8(11(13)14-2)15-10-5-3-4-9(6-10)7-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYICAICUHXILNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00596014
Record name Methyl 2-(3-formylphenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-formylphenoxy)propanoate

CAS RN

140451-38-3
Record name Methyl 2-(3-formylphenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

By the method of Example 1, Step H, 10.0 g (0.0819 mole) of 3-hydroxybenzaldehyde and 16.0 g (0.0982 mole) of methyl 2-bromopropionate were reacted in the presence of 13.6 g (0.0983 mole) of anhydrous potassium carbonate in 50 mL of N,N-dimethylformamide, yielding 16.1 g of methyl 2-(3-formylphenoxy)propionate as an orange liquid. The NMR and IR spectra were consistent with the proposed structure.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Into 150 ml of N,N-dimethylformamide was dissolved 10 g of 3-hydroxybenzaldehyde; 13.6 g of anhydrous potassium carbonate was added; 13.7 g of methyl 2-bromopropionate was added dropwise at room temperature under stirring and the mixture was stirred overnight at room temperature. The reaction solution was poured into ice water and the mixture was extracted twice with t-butyl methyl ether. The organic layer was washed once with 5N aqueous sodium hydroxide solution, twice with water, once with 0.1N hydrochloric acid and once with saturated aqueous sodium chloride solution in turn, dried over magnesium sulfate and then concentrated under reduced pressure to give 16.48 g of methyl 2-(3-formylphenoxy)propionate.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four

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